![molecular formula C13H20ClNO2 B1472890 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1803592-30-4](/img/structure/B1472890.png)
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride
Overview
Description
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMPH or MPMPH HCl and has been the subject of extensive research in recent years.
Scientific Research Applications
Drug Design and Synthesis
Piperidines, including “4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological Activity and Pharmacological Applications
Piperidine derivatives have been studied for their biological and pharmacological activity . The derivatives of “4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride” could potentially be used in the development of new drugs with various therapeutic effects .
HIV Treatment
A series of novel piperidin-4-ol derivatives, which could include “4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride”, were designed, synthesized, and evaluated for potential treatment of HIV . The CCR5 antagonistic activities of the compounds have also been evaluated .
Synthesis of Substituted Piperidines
The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Development of CCR5 Antagonists
The compound could be used in the development of CCR5 antagonists, which are potential treatments for HIV-1 . CCR5 antagonists are very different in structure, but all contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Synthesis of Biologically Active Piperidines
The compound could be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-16-12-5-3-2-4-11(12)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGGORMAQFYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCNCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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